

tourmaline stability in high-pressure metamorphic rocks

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Compound of Interest

Compound Name: TOURMALINE

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An In-depth Technical Guide to the Stability of **Tourmaline** in High-Pressure Metamorphic Rocks

Introduction

Tourmaline is a complex borosilicate mineral that is a significant petrological indicator in a wide range of geological environments. Due to its exceptionally wide pressure-temperature (P-T) stability field and its ability to incorporate a diverse array of elements into its crystal structure, it serves as a robust monitor of metamorphic processes.[1][2] This mineral is found in rocks formed under conditions ranging from diagenesis to ultrahigh-pressure (UHP) metamorphism.[3][4] In high-pressure (HP) and UHP settings, which are typically associated with subduction zones, the stability of **tourmaline** is of particular interest as it is a major carrier of boron into the Earth's mantle.[5][6] The breakdown of **tourmaline** at depth can release boron-rich fluids, influencing metasomatic processes and the geochemical evolution of the mantle. This guide provides a technical overview of the stability of **tourmaline** under high-pressure conditions, with a focus on experimental determinations, key protocols, and phase relationships.

High-Pressure Stability and Breakdown Reactions of Tourmaline

Experimental petrology has been crucial in defining the stability limits of **tourmaline**. Studies have confirmed that common **tourmaline** compositions, particularly solid solutions of dravite

($\text{NaMg}_3\text{Al}_6\text{Si}_6\text{O}_{18}(\text{BO}_3)_3(\text{OH})_3(\text{OH})$), are stable to very high pressures and temperatures.[4] However, like all minerals, **tourmaline** has a defined stability field and will break down when P-T conditions exceed these limits.

The breakdown pressure and temperature are highly dependent on the specific composition of the **tourmaline**. [5] For example, experimental studies on dravite have shown it breaks down at approximately 7.0 GPa and 900 °C. [5] Other experiments have constrained the breakdown of dravite to between 3–5 GPa at around 1000 °C. [5] The decomposition products are complex and depend on the bulk composition of the system, but often include key high-pressure phases such as phengite, which can act as a carrier for boron to depths exceeding 300 km. [5] The discovery of **tourmaline** containing coesite inclusions in natural UHP rocks provides direct evidence of its stability at mantle depths. [6][7]

Experimental Protocols for Determining Mineral Stability

The investigation of mineral stability at high pressures is predominantly conducted using two types of apparatus: the piston-cylinder press and the multi-anvil press.

Piston-Cylinder Apparatus

The piston-cylinder apparatus is a widely used device for experiments in the 0.5 to 4.0 GPa pressure range, simulating conditions in the Earth's middle to lower crust. [8][9]

General Methodology:

- **Starting Material Preparation:** Experiments typically begin with a starting material of known composition. This can be a mixture of pure oxides (e.g., CaO, MgO, Al_2O_3 , SiO_2) or a synthetic glass of the desired composition. [9] Using glass ensures chemical homogeneity and promotes faster reaction rates to achieve equilibrium. [9]
- **Sample Encapsulation:** The powdered starting material is loaded into a capsule made of a noble metal, typically platinum or gold, which is inert and has a high melting point. [9] The capsule is then welded shut to create a closed system.
- **Assembly:** The capsule is placed into a pressure assembly, which consists of various components designed to transmit pressure effectively and provide thermal insulation. A

common pressure-transmitting medium is sodium chloride (NaCl) or pyrophyllite, which deforms in a ductile manner under pressure, ensuring a near-hydrostatic pressure state on the sample.[8] The assembly also includes a graphite sleeve that serves as a furnace; an electric current is passed through it to generate heat.[8]

- **Experiment Execution:** The entire assembly is placed into the pressure vessel of the apparatus. A piston is advanced into the vessel, compressing the assembly to the target pressure.[8] The sample is then heated to the desired temperature. Experiments are held at these conditions for a duration ranging from hours to days to allow the mineral phases to reach equilibrium.[9]
- **Quenching and Analysis:** At the end of the experiment, the sample is rapidly cooled ("quenched") by cutting power to the furnace. This preserves the high-pressure mineral assemblage for analysis at room conditions. The recovered sample is then mounted, polished, and analyzed using techniques like Scanning Electron Microscopy (SEM), Electron Microprobe Analysis (EMPA), and X-ray Diffraction (XRD) to identify the minerals present and determine their chemical compositions.

Multi-Anvil Press

For pressures exceeding the limits of the piston-cylinder (typically > 4 GPa and up to ~25 GPa or more), the multi-anvil press is used, allowing for the simulation of upper mantle conditions. [10][11]

General Methodology:

- **Assembly Design:** The multi-anvil press uses a two-stage system. An outer set of large steel anvils (typically 6) driven by a hydraulic press converges on an inner set of eight smaller, corner-truncated tungsten carbide cubes.[11][12]
- **Pressure Cell:** These eight cubes compress a ceramic octahedron (commonly made of MgO) which acts as the pressure cell.[12] The sample, encapsulated in a metal capsule (e.g., Pt, Re, or AuPd), is placed inside a furnace (e.g., graphite, lanthanum chromite, or rhenium) within this octahedron.[8] Thermocouples are included to monitor temperature.
- **Experiment Execution:** The hydraulic press applies force to the outer anvils, which transmit and amplify the pressure onto the octahedral cell.[11] The sample is heated to the target

temperature.

- **In-situ Analysis:** A major advantage of some multi-anvil setups, particularly those integrated with synchrotron facilities, is the ability to perform in-situ X-ray diffraction. This allows for the direct observation of phase transformations as they occur at high pressure and temperature, rather than relying solely on quenched products.[\[13\]](#)[\[14\]](#)
- **Quenching and Analysis:** Similar to piston-cylinder experiments, the run is typically terminated by quenching, and the recovered sample is analyzed to characterize the resulting mineral phases.

Quantitative Data on Tourmaline Stability

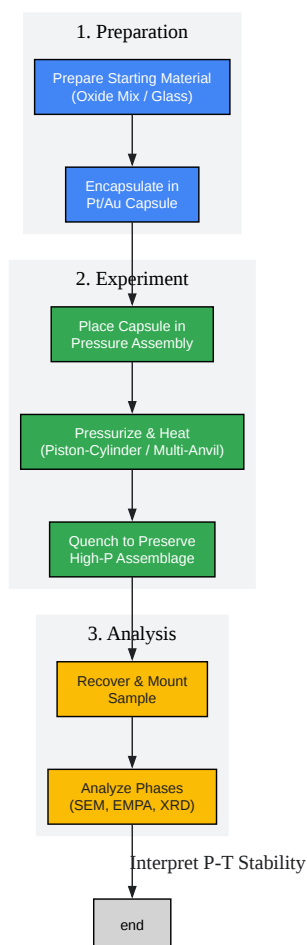
The following tables summarize key experimental results on the pressure-temperature stability of dravite-rich **tourmaline**.

Table 1: Experimental P-T Constraints on Dravite **Tourmaline** Stability

Study Reference	Pressure (GPa)	Temperature (°C)	Starting Material / System	Key Finding
Werding & Schreyer (1996) [5]	~7.0	~900	Synthetic (Dravite composition)	Upper-pressure stability limit for dravite breakdown.
Krosse (1995)[5]	~3.0 - 5.0	~1000	Synthetic (Dravite composition)	High-temperature stability limit for dravite breakdown.
Ota et al. (2008) [4][5]	~4.0 - 4.5	~750 - 800	B-doped synthetic metapelite	Stability limit for magnesian tourmaline coexisting with phengite, coesite, jadeite, garnet, and kyanite.
von Goerne et al. (1999)[4]	0.2 - 0.5	~775 - 875	Cordierite + Sillimanite + B-vapor	Thermal stability limit of dravite (magnesio-foitite) + quartz.

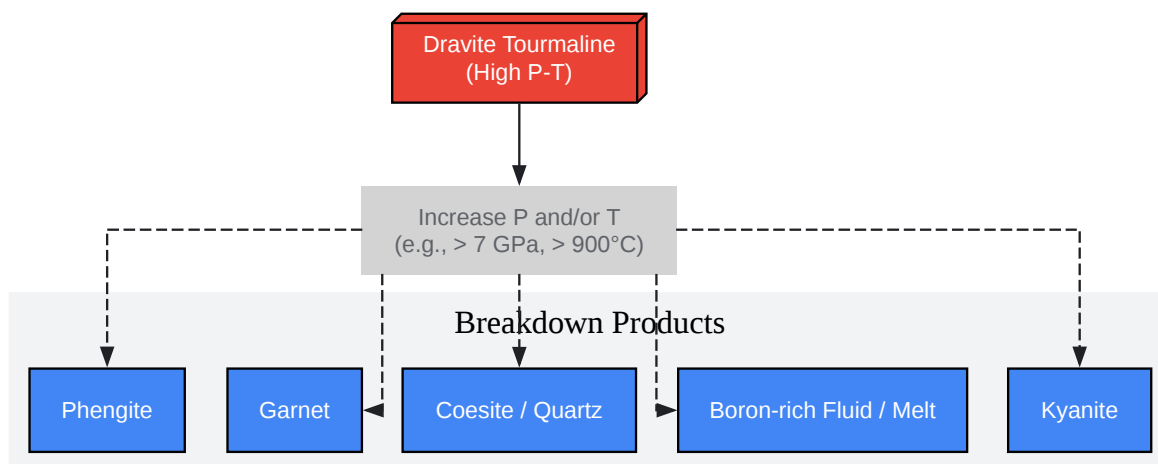
Visualizations of Experimental Processes and Phase Relations

The following diagrams illustrate the typical workflow for high-pressure experiments and the phase relations in **tourmaline** breakdown.



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Caption: Generalized workflow for high-pressure mineral stability experiments.



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Caption: Logical relationship in a high-pressure breakdown of dravite **tourmaline**.

Conclusion

Tourmaline is a remarkably stable mineral across a vast range of crustal and upper mantle conditions. Experimental studies using piston-cylinder and multi-anvil apparatus have been fundamental in quantifying its stability limits and understanding its breakdown reactions. The persistence of **tourmaline** to ultrahigh pressures, confirmed by both laboratory experiments and natural rock samples, underscores its role as a significant repository of boron in subduction zones. The breakdown of **tourmaline** at depth is a critical mechanism for releasing boron and water, thereby playing a key role in the geochemical cycle and influencing the properties of the Earth's mantle.

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